![molecular formula C11H8BrNO2 B11856546 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one is a heterocyclic compound that contains a bromine atom, a pyrano ring, and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one typically involves the reaction of 7-bromo-2,3-dihydro-1-oxa-6-aza-phenalene with various reagents. One common method includes the use of tris(dibenzylideneacetone)dipalladium(0), di(1-adamantyl)-n-butylphosphine, bis(pinacolato)diboron, and potassium acetate in anhydrous dimethylacetamide. The reaction mixture is stirred at 90°C for 4 hours, followed by cooling and precipitation to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinoline oxide.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the quinoline moiety may play a role in its biological activity by binding to enzymes or receptors, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline: Similar structure with an additional chlorine atom.
2,3-Dihydropyrano[4,3,2-de]quinoline: Lacks the bromine atom but shares the core structure.
7-Bromo-2,3-dihydro-1-oxa-6-aza-phenalene: Precursor in the synthesis of the target compound.
Uniqueness
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one is unique due to the presence of both a bromine atom and a pyrano ring fused to a quinoline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
10-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-7-1-2-8-10-6(3-4-15-8)5-9(14)13-11(7)10/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRZYKLTYALUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C3C1=CC(=O)NC3=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
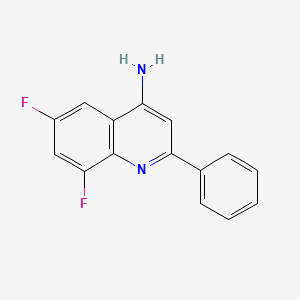
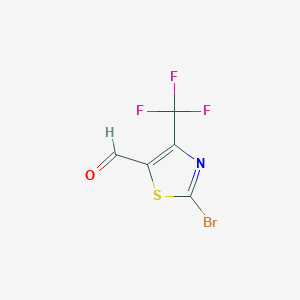
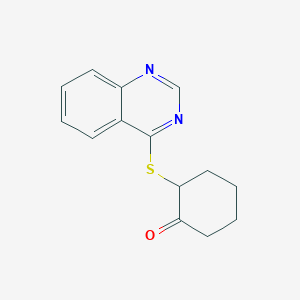
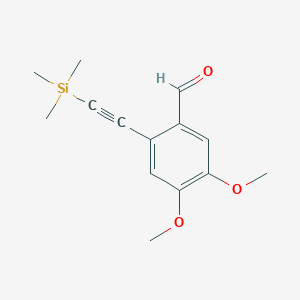
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)

![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
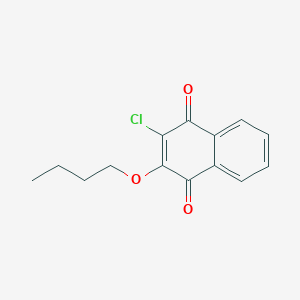
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
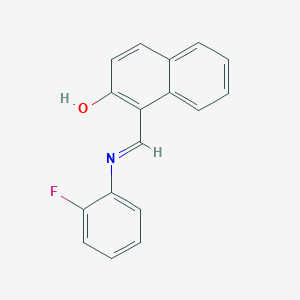

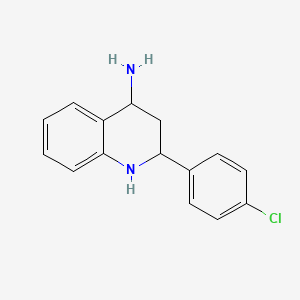
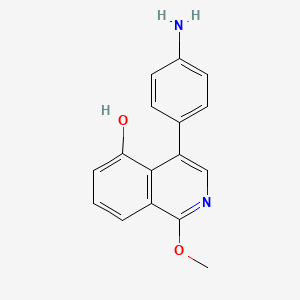
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
